molecular formula C3H10BrNOS B7886114 2-(Methylsulfinyl)ethylamine CAS No. 1242339-83-8

2-(Methylsulfinyl)ethylamine

Cat. No. B7886114
CAS RN: 1242339-83-8
M. Wt: 188.09 g/mol
InChI Key: NJLFYZRYIAERKD-UHFFFAOYSA-N
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Description

2-(Methylsulfinyl)ethylamine is a useful research compound. Its molecular formula is C3H10BrNOS and its molecular weight is 188.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Methylsulfinyl)ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylsulfinyl)ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Conformational Analysis in Organic Sulfur Compounds : A study by Brunet et al. (1986) focused on the synthesis and conformational analysis of 1-phenyl-2-methylsulfinyl-(and -sulfonyl-) ethylamine, including its derivatives. The study found that conformational preferences are determined by changes in vicinal coupling constants with protonation, observed in 1H-NMR spectra. This conformational behavior is crucial for understanding the molecular interactions in organic sulfur compounds (Brunet, Gallego, Ruano, & Alcudia, 1986).

  • Preparation of Pure Enantiomers : Dombrády Zs et al. (2019) described the preparation of pure enantiomers of (1-methyl-2-phenyl)-ethylamine, which is structurally related to 2-(Methylsulfinyl)ethylamine. The resolution of the racemic compound was achieved using tartaric acid. This process is important for pharmaceutical and organic chemical research (Dombrády Zs, Pálovics, & Fogassy, 2019).

  • Synthesis of Ortho-Substituted 4-Pyrazolyl-2-Ethylamines : O'mahony et al. (2019) described a synthesis method for ortho-substituted 4-pyrazolyl-2-ethylamines starting from a pyrazole methyl ketone and N-tert-butanesulfinylamine. These compounds are significant for medicinal chemistry, offering low molecular weight and three-dimensional character (O'mahony, Johnson, Estiarte, Edwards, & Duncton, 2019).

  • Antitumor Activity of Nitrosoureas : Madelmont et al. (1985) synthesized new nitrosoureas containing 2-(methylsulfinyl)ethylamine and evaluated their preliminary antitumor activity. They found that some compounds exhibited greater antitumor activity compared to their parent mixture, indicating the potential of these compounds in cancer treatment (Madelmont, Godenèche, Parry, Duprat, Chabard, Plagne, Mathé, & Meyniel, 1985).

  • Transdermal Drug Absorption : Hofmann et al. (1975) synthesized poly[2-(methylsulfinyl)ethyl acrylate] and studied its effect on the transdermal absorption of various pharmaceutical agents. They found improved absorption for certain compounds, highlighting the potential use of these polymers in drug delivery systems (Hofmann, Ringsdorf, & Muačević, 1975).

properties

IUPAC Name

2-methylsulfinylethanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NOS.BrH/c1-6(5)3-2-4;/h2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLFYZRYIAERKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CCN.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Methylsulfinyl)ethyl]amine hydrobromide

CAS RN

1242339-83-8, 49773-19-5
Record name Ethanamine, 2-(methylsulfinyl)-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242339-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methanesulfinylethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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